molecular formula C7H8BClO3 B1434037 4-Chloro-3-(hydroxymethyl)phenylboronic acid CAS No. 1430237-54-9

4-Chloro-3-(hydroxymethyl)phenylboronic acid

Cat. No.: B1434037
CAS No.: 1430237-54-9
M. Wt: 186.4 g/mol
InChI Key: QYYROAZVVUGRER-UHFFFAOYSA-N
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Description

4-Chloro-3-(hydroxymethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H8BClO3. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is known for its stability at room temperature but decomposes at high temperatures. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-(hydroxymethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-(hydroxymethyl)phenylboronic ester with a suitable boronic acid derivative under controlled conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure consistent product quality. The use of automated systems and real-time monitoring helps in maintaining the reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-3-(hydroxymethyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates with boron-containing motifs.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxymethylphenylboronic acid
  • 3-Hydroxymethylphenylboronic acid
  • 4-Hydroxyphenylboronic acid

Uniqueness

4-Chloro-3-(hydroxymethyl)phenylboronic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the chlorine substituent can participate in further chemical transformations .

Properties

IUPAC Name

[4-chloro-3-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYROAZVVUGRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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